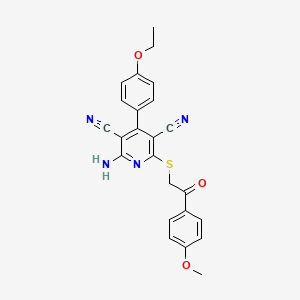

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a derivative of chromone, which is a class of compounds that are often found in natural products and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromone core, with the 3,4-dimethoxyphenyl and 4-chlorobenzoate groups attached at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and chlorobenzoate groups could affect its solubility and stability .Aplicaciones Científicas De Investigación

Structural and Synthesis Studies

- The crystal structure of related chromene derivatives highlights their significance in the structural chemistry domain. For instance, studies on compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the crystalline structures of chromenes, which can be foundational for understanding the molecular architecture and designing of new molecules (Manolov, Ströbele, & Meyer, 2008).

- Research on the synthesis and complexation study of chromenone crown ethers demonstrates the potential for creating novel compounds with specific functions, such as ion complexation. These studies explore the preparation of chromenones from various phenylacetic acids and their applications in forming complexes with metal ions (Gündüz et al., 2006).

Antioxidant and Scavenging Activities

- The antioxidant properties of chromones and xanthones have been extensively studied, with compounds being synthesized for the purpose of evaluating their reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activities. These activities are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases (Proença et al., 2016).

Photophysical Properties

- The fluorescence and UV–vis spectroscopic properties of chromenone-crown ethers and their complexes with various metal ions have been investigated, indicating the potential of these compounds for applications in sensing and photophysical studies. This research not only broadens the understanding of chromenone derivatives but also explores their practical applications in materials science (Gündüz, Salan, & Bulut, 2010).

Molecular Modeling and Drug Design

- Molecular modeling studies on chromene derivatives have provided insights into their potential as leads for new anticancer drugs. Through chemical shift assignments and molecular dynamics studies, the interaction of these compounds with biological targets can be elucidated, paving the way for the development of novel therapeutic agents (Santana et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate' involves the condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent, followed by esterification with a suitable reagent.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin", "4-chlorobenzoic acid", "Coupling agent", "Esterification reagent" ], "Reaction": [ "Step 1: Condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent to form the corresponding 4-chlorobenzoate derivative.", "Step 2: Esterification of the 4-chlorobenzoate derivative with a suitable reagent to form the final product, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate." ] } | |

Número CAS |

637749-81-6 |

Nombre del producto |

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate |

Fórmula molecular |

C24H17ClO6 |

Peso molecular |

436.84 |

Nombre IUPAC |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |

Clave InChI |

FGSWYKNXHQPXFP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)